Lucanthone vs. Hycanthone: Potency and Affinity for APE1 Inhibition
In a direct comparison, Lucanthone inhibits the endonuclease activity of the DNA repair enzyme APE1 with an IC50 of 5 µM, while its active metabolite Hycanthone is significantly more potent with an IC50 of 80 nM [1]. This difference in inhibitory potency is further reflected in their binding affinities (KD) to APE1, measured by BIACORE, which are 89 nM for Lucanthone and 10 nM for Hycanthone [1].
| Evidence Dimension | Inhibition of APE1 endonuclease activity |
|---|---|
| Target Compound Data | IC50 = 5 µM; KD = 89 nM |
| Comparator Or Baseline | Hycanthone (IC50 = 80 nM; KD = 10 nM) |
| Quantified Difference | Hycanthone is ~62.5-fold more potent (IC50) and has ~8.9-fold higher affinity (KD) |
| Conditions | In vitro APE1 incision assay on depurinated plasmid DNA; BIACORE surface plasmon resonance for KD determination. |
Why This Matters
This data is critical for researchers selecting between Lucanthone and Hycanthone for studies on APE1-mediated DNA repair or radiosensitization, as the concentration required for enzyme inhibition differs by orders of magnitude.
- [1] Naidu MD, Agarwal R, Pena LA, Cunha L, Mezei M, Shen M, et al. Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding. PLoS One. 2011;6(9):e23679. View Source
